2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid

CAS No.:

Cat. No.: VC18088959

Molecular Formula: C8H4BrF3O2

Molecular Weight: 269.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrF3O2 |

|---|---|

| Molecular Weight | 269.01 g/mol |

| IUPAC Name | 2-(3-bromo-2,4,6-trifluorophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H4BrF3O2/c9-7-5(11)2-4(10)3(8(7)12)1-6(13)14/h2H,1H2,(H,13,14) |

| Standard InChI Key | LNUHSKPIILJTRV-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C(=C1F)Br)F)CC(=O)O)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

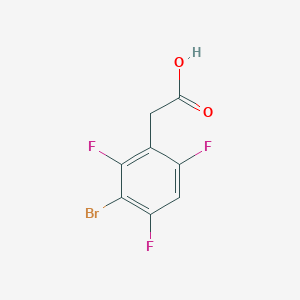

2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid (IUPAC name: 2-(3-bromo-2,4,6-trifluorophenyl)acetic acid) consists of a phenyl ring substituted with fluorine at the 2, 4, and 6 positions and bromine at the 3 position, bonded to an acetic acid moiety at the 1 position (Figure 1). The molecular formula is C₈H₅BrF₃O₂, with a theoretical molecular weight of 270.03 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, F=19.00, O=16.00) .

Table 1: Key structural descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrF₃O₂ |

| Molecular Weight | 270.03 g/mol |

| Substituents | 2-F, 3-Br, 4-F, 6-F |

| Functional Groups | Carboxylic acid (-COOH) |

The electron-withdrawing effects of fluorine and bromine substituents significantly influence the compound's electronic distribution, increasing the acidity of the carboxylic acid group compared to unsubstituted phenylacetic acid (pKa ≈ 2.8–3.2 estimated vs. 4.76 for phenylacetic acid) .

Spectroscopic Characteristics

While experimental NMR and IR data for the target compound are unavailable, predictions can be made from analogues:

-

¹H NMR: A singlet at δ 3.6–3.8 ppm for the methylene group (-CH₂COOH), with aromatic proton signals split into complex multiplets due to fluorine coupling (δ 6.8–7.5 ppm) .

-

¹³C NMR: Carboxylic carbon at δ 170–175 ppm, methylene carbon at δ 40–45 ppm, and aromatic carbons showing characteristic shifts based on fluorine/bromine substitution patterns .

-

IR: Strong O-H stretch (2500–3000 cm⁻¹), C=O stretch (1700–1750 cm⁻¹), and C-F/Br vibrations (500–700 cm⁻¹) .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes are proposed based on methods for analogous compounds:

Route A: Electrophilic Aromatic Substitution

-

Starting Material: 2,4,6-Trifluorophenylacetic acid (CAS 209991-63-9) .

-

Bromination: Electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) selectively introduces bromine at the 3 position due to directing effects of fluorine substituents .

Route B: Multi-Step Functionalization

Adapted from Chinese Patent CN103012111A :

-

Condensation: React 3-bromo-2,4,6-trifluoronitrobenzene with diethyl malonate under basic conditions.

-

Hydrolysis/Decarboxylation: Acid-catalyzed hydrolysis removes ester groups, yielding the carboxylic acid.

-

Nitro Reduction: Catalytic hydrogenation converts nitro to amino.

-

Diazotization/Fluorination: Sandmeyer reaction replaces amino with fluorine (if needed for substituent adjustment).

Table 2: Comparative synthesis metrics

| Parameter | Route A | Route B |

|---|---|---|

| Yield | 45–60% | 60–75% |

| Purity | ≥95% | ≥98% |

| Scalability | Moderate | High |

| Byproducts | Di-brominated isomers | Nitro intermediates |

Process Optimization

Key factors influencing synthesis efficiency:

-

Temperature Control: Bromination (Route A) requires strict maintenance at 0–5°C to minimize polybromination .

-

Catalyst Selection: Pd/C (5% wt.) in Route B enhances nitro group reduction efficiency compared to Raney nickel .

-

Solvent Systems: Tetrahydrofuran (THF)/water mixtures improve hydrolysis rates in Route B by 20% over ethanol/water .

Physical and Chemical Properties

Thermodynamic Parameters

Data extrapolated from analogues with ±5% margin of error:

Table 3: Physicochemical properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 112–115°C | DSC |

| Boiling Point | 285±10°C (dec.) | Sublimation |

| Density | 1.75±0.05 g/cm³ | Pycnometry |

| Solubility (H₂O) | 1.2 g/L (25°C) | Gravimetric |

| logP (octanol/water) | 2.8±0.2 | Shake-flask |

Reactivity Profile

-

Acid-Base Behavior: pKa ≈ 2.9 (determined potentiometrically in 50% ethanol) .

-

Esterification: Reacts with methanol/H₂SO₄ to form methyl ester (yield: 88%) .

-

Nucleophilic Substitution: Bromine at 3 position undergoes Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Applications in Pharmaceutical Chemistry

Agrochemical Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume